molecular formula C21H21N5O7S B2510904 N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 903271-66-9

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2510904
CAS No.: 903271-66-9
M. Wt: 487.49
InChI Key: OHTOYZMSTWFOBK-UHFFFAOYSA-N
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Description

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N5O7S and its molecular weight is 487.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1. Synthesis of N-Mannich Bases

A study described the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, showcasing their potential in inhibiting pathogenic bacteria and fungi, such as Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, these compounds demonstrated anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their broad spectrum of potential therapeutic applications (Al-Wahaibi et al., 2021).

Antibacterial and Antioxidant Activities

2. Synthesis and Characterization of Analogues

Another research focused on synthesizing and characterizing analogues of oxadiazole derivatives, which were tested for their antimicrobial and antioxidant properties. Some derivatives showed significant antimicrobial efficacy along with remarkable hydrogen peroxide scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Malhotra et al., 2013).

Antitumor and Hypoxic Cell Cytotoxicity

3. Hypoxia-Selective Cytotoxins

Research into regioisomers of hypoxia-selective cytotoxins, such as those related to the benzamide class, explores their cytotoxicity under hypoxic conditions, offering insights into their potential for targeting hypoxic tumor cells, a common feature of many solid tumors. These studies contribute to the understanding of how structural variations influence their cytotoxic and selective properties against cancer cells (Palmer et al., 1996).

Synthesis and Antimicrobial Evaluation

4. New Oxadiazole Derivatives

Another investigation involved the synthesis of new oxadiazole derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds displayed high efficacy, underscoring the potential of oxadiazole derivatives in developing new antitubercular therapies (Raval et al., 2014).

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, and potential biological activities. It could also involve the development of new methods for its synthesis and the exploration of its potential applications in medicine and other fields .

Properties

IUPAC Name

N-[[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O7S/c1-12-14(5-4-6-15(12)26(29)30)20(28)22-10-19-24-25-21(33-19)34-11-18(27)23-13-7-8-16(31-2)17(9-13)32-3/h4-9H,10-11H2,1-3H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTOYZMSTWFOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.